3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile
Description
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and a (2-methylthiazol-5-yl)methoxy substituent at the 4-position of the aromatic ring. The thiazole moiety introduces heterocyclic complexity, while the nitrile group enhances molecular polarity. Its synthesis typically involves nucleophilic substitution or coupling reactions to attach the thiazole-ether linkage to the benzonitrile core.
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2O2S/c1-9-15-7-11(18-9)8-17-12-4-3-10(6-14)5-13(12)16-2/h3-5,7H,8H2,1-2H3 |
InChI Key |
WISCDHXNUKXWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)COC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Vanillin serves as a commercially available precursor. Conversion of its aldehyde group to a nitrile involves:
- Oxime Formation : Treatment with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux, catalyzed by sodium acetate, yields vanillin oxime.
- Dehydration to Nitrile : The oxime undergoes dehydration using phosphorus oxychloride (POCl$$_3$$) or tosyl chloride (TsCl) in pyridine, producing 3-methoxy-4-hydroxybenzonitrile.
Reaction Conditions :
- Oxime Formation : Ethanol, 80°C, 4–6 hours.
- Dehydration : POCl$$_3$$, pyridine, 0°C to room temperature, 2 hours.
- Yield : ~70–85% (combined steps).
Characterization :
- IR : Strong absorption at ~2230 cm$$^{-1}$$ (C≡N stretch).
- $$^1$$H NMR (CDCl$$3$$): δ 7.52 (d, J = 2.1 Hz, 1H, H-2), 7.48 (dd, J = 8.5, 2.1 Hz, 1H, H-6), 6.92 (d, J = 8.5 Hz, 1H, H-5), 3.94 (s, 3H, OCH$$3$$).
Synthesis of (2-Methylthiazol-5-yl)methanol
Hantzsch Thiazole Synthesis
The Hantzsch reaction constructs the thiazole ring from α-halo ketones and thiourea:
- Substrate Preparation : Ethyl 3-bromoacetoacetate (CH$$_3$$COCHBrCOOEt) reacts with thiourea in dichloromethane (DCM) with tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
- Cyclization : Heating at 40°C for 3–4 hours forms ethyl 2-methylthiazole-5-carboxylate.
- Reduction : The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF).
Reaction Conditions :
- Cyclization : DCM/H$$_2$$O, TBAB, 40°C.
- Reduction : LiAlH$$_4$$, THF, 0°C to reflux, 2 hours.
- Yield : ~65–75% (two steps).
Characterization :
- IR : Broad peak at ~3300 cm$$^{-1}$$ (O-H stretch).
- $$^1$$H NMR (DMSO-d$$6$$): δ 7.32 (s, 1H, thiazole H-4), 4.65 (s, 2H, CH$$2$$OH), 2.51 (s, 3H, CH$$_3$$).
Etherification: Coupling the Thiazole Methanol to the Benzonitrile Core
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between 3-methoxy-4-hydroxybenzonitrile and (2-methylthiazol-5-yl)methanol under mild conditions:
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$), dry THF.
- Procedure : The phenol and alcohol are combined with DIAD and PPh$$_3$$ at 0°C, then warmed to room temperature.
Reaction Conditions :
- Solvent : Anhydrous THF.
- Temperature : 0°C → room temperature, 12–16 hours.
- Yield : ~80–90%.
Characterization :
- $$^1$$H NMR (CDCl$$3$$): δ 7.61 (d, J = 2.0 Hz, 1H, H-2), 7.55 (dd, J = 8.6, 2.0 Hz, 1H, H-6), 7.28 (s, 1H, thiazole H-4), 6.95 (d, J = 8.6 Hz, 1H, H-5), 5.22 (s, 2H, OCH$$2$$), 3.96 (s, 3H, OCH$$3$$), 2.53 (s, 3H, thiazole CH$$3$$).
- MS (ESI+) : m/z 287.1 [M+H]$$^+$$.
Alternative Method: Nucleophilic Substitution
Activation of the thiazole methanol as a mesylate (using methanesulfonyl chloride) allows displacement by the phenolic oxygen under basic conditions (e.g., K$$2$$CO$$3$$ in DMF).
Reaction Conditions :
- Base : K$$2$$CO$$3$$, DMF, 80°C, 8 hours.
- Yield : ~70–75%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Mitsunobu | High regioselectivity; mild conditions | Costly reagents (DIAD, PPh$$_3$$) | 80–90% |
| Nucleophilic | Inexpensive bases/solvents | Requires elevated temperatures | 70–75% |
Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-((2-methylthiazol-5-yl)methoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-((2-methylthiazol-5-yl)methoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and organic pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiazole Substituents : The 2-methyl group in the target compound increases hydrophobicity (higher LogP) relative to the 2-chloro analog in , which is more polar due to the electronegative chlorine.
Analytical Methodologies
Similar compounds are analyzed using overlapping techniques, but structural differences necessitate tailored approaches:
- Mass Spectrometry : The chlorine atom in ’s compound produces a distinct isotopic pattern (3:1 [M]:[M+2] ratio), absent in the target compound’s methyl-substituted thiazole .
- NMR: The methylamino linker in ’s compound generates unique proton signals (e.g., NH resonance at δ 5–6 ppm) compared to the methoxy linker’s singlet (~δ 3.8 ppm) in the target compound.
- HPLC : Retention times vary with hydrophobicity; the target compound elutes later than the chloro-analog due to higher LogP .
Biological Activity
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile, a compound with the molecular formula and a molecular weight of approximately 260.31 g/mol, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
The compound is characterized by the presence of a methoxy group and a thiazole moiety, which are known to contribute to its biological properties. The structural formula is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 260.31 g/mol |
| CAS Number | 1311963-54-8 |
The biological activity of 3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile is believed to stem from its ability to interact with various molecular targets within cells. The thiazole ring is particularly significant as it can modulate enzyme activity and influence cellular pathways. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Anticancer Properties : Induction of apoptosis in cancer cell lines by interfering with signaling pathways.
Biological Assays and Findings
Recent studies have evaluated the compound's efficacy across different biological models. The following table summarizes key findings from various assays:
| Study/Assay | Cell Line/Model | Efficacy | IC50 (µM) |
|---|---|---|---|
| Antibacterial Activity | Staphylococcus aureus | Significant growth inhibition | 15 |
| Anticancer Activity | A431 (skin cancer) | Induced apoptosis | <10 |
| Cytotoxicity | Jurkat T cells | Cell viability reduction | 20 |
| Enzyme Inhibition | Xanthine oxidase | Competitive inhibition | 5 |
Case Studies
- Anticancer Activity in Skin Cancer Models : A study demonstrated that 3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile significantly reduced cell viability in A431 cells, suggesting potential as a therapeutic agent against skin cancer. The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Studies : In vitro tests against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth, indicating its potential use as an antibacterial agent.
- Xanthine Oxidase Inhibition : Research indicated that the compound acts as a competitive inhibitor of xanthine oxidase, which could be beneficial in managing conditions like gout.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling to introduce the thiazole moiety, followed by nucleophilic aromatic substitution for methoxy and benzonitrile groups. Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (80–120°C for substitution reactions), and catalyst loading (e.g., Pd(PPh₃)₄). Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy, thiazole-methoxy, and benzonitrile groups) .
- IR Spectroscopy : Verify functional groups (e.g., C≡N stretch ~2230 cm⁻¹, C-O-C for methoxy) .
- Elemental Analysis : Validate purity (>98%) by comparing calculated vs. experimental C/H/N/S content .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–9) and temperatures (4–37°C) should be conducted using HPLC to track degradation products. Store in inert atmospheres at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). Validate findings using:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) .
- Batch reproducibility : Ensure consistent synthesis protocols and purity checks (HPLC-MS) .
- Meta-analysis : Cross-reference structural analogs (e.g., thiazole derivatives) to identify activity trends .
Q. What strategies enhance target selectivity when modifying the methoxy or thiazole groups?
- Methodological Answer :
- Thiazole modifications : Replace the 2-methyl group with bulkier substituents (e.g., phenyl) via Suzuki-Miyaura coupling to alter steric effects .
- Methoxy substitution : Introduce electron-withdrawing groups (e.g., nitro) via ipso-substitution to modulate electronic properties .
- Computational docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinase domains) .
Q. What safety protocols are critical during large-scale synthesis or biological testing?
- Methodological Answer :
- Hazard mitigation : Use fume hoods, NIOSH-approved respirators, and chemical-resistant gloves (e.g., nitrile) due to acute toxicity (Category 4, oral/dermal/inhalation) .
- Spill management : Neutralize accidental releases with activated carbon and dispose as hazardous waste .
- Emergency protocols : Establish eyewash stations and train personnel on first-aid measures (e.g., skin decontamination with 10% ethanol) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement assays : Use fluorescence polarization to measure direct binding to purified proteins .
- Knockout models : CRISPR-Cas9-mediated gene deletion in cell lines to confirm pathway specificity .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
